Methyl 2-(2-Furyl)thiazole-4-carboxylate
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Overview
Description
Methyl 2-(2-Furyl)thiazole-4-carboxylate is a heterocyclic compound that features both a furan ring and a thiazole ring. These structures are known for their significant biological activities and are often found in various pharmacologically active compounds. The presence of both furan and thiazole rings in a single molecule makes this compound particularly interesting for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-(2-Furyl)thiazole-4-carboxylate typically involves the reaction of 2-furylmethyl ketone with thioamide under acidic conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the thiazole ring. The final product is obtained after esterification with methanol .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: Methyl 2-(2-Furyl)thiazole-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives.
Reduction: The thiazole ring can be reduced to form dihydrothiazole derivatives.
Substitution: Electrophilic substitution reactions can occur at the furan ring, while nucleophilic substitution can occur at the thiazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Electrophilic reagents like bromine and nucleophilic reagents like sodium methoxide are used for substitution reactions.
Major Products:
Oxidation: Furan-2,5-dione derivatives.
Reduction: Dihydrothiazole derivatives.
Substitution: Various substituted furan and thiazole derivatives.
Scientific Research Applications
Methyl 2-(2-Furyl)thiazole-4-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anti-inflammatory and anticancer agent.
Industry: Used in the development of new materials and as a precursor for the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of Methyl 2-(2-Furyl)thiazole-4-carboxylate involves its interaction with various molecular targets. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. For example, it can inhibit the activity of certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects. The furan and thiazole rings play a crucial role in its binding affinity and specificity .
Comparison with Similar Compounds
Furylthiazole derivatives: Compounds with similar structures but different substituents on the furan or thiazole rings.
Thiazole derivatives: Compounds containing only the thiazole ring without the furan ring.
Furan derivatives: Compounds containing only the furan ring without the thiazole ring.
Uniqueness: Methyl 2-(2-Furyl)thiazole-4-carboxylate is unique due to the presence of both furan and thiazole rings, which confer a combination of biological activities not typically found in compounds containing only one of these rings. This dual-ring structure enhances its potential for diverse applications in various fields .
Properties
IUPAC Name |
methyl 2-(furan-2-yl)-1,3-thiazole-4-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO3S/c1-12-9(11)6-5-14-8(10-6)7-3-2-4-13-7/h2-5H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OHFMBALCHHLAQE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CSC(=N1)C2=CC=CO2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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